molecular formula C9H14BrN3O2S B11810970 5-Bromo-4-(diethylamino)pyridine-3-sulfonamide

5-Bromo-4-(diethylamino)pyridine-3-sulfonamide

Katalognummer: B11810970
Molekulargewicht: 308.20 g/mol
InChI-Schlüssel: BOMXFUIPWNQELU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-(diethylamino)pyridine-3-sulfonamide is a heterocyclic compound with the molecular formula C9H14BrN3O2S and a molecular weight of 308.20 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(diethylamino)pyridine-3-sulfonamide typically involves the bromination of 4-(diethylamino)pyridine-3-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and stringent quality control measures would be essential to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-(diethylamino)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-(diethylamino)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-(diethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the context of drug development and enzyme inhibition studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Diethylamino)pyridine-3-sulfonamide: Lacks the bromine atom, resulting in different reactivity and binding properties.

    5-Chloro-4-(diethylamino)pyridine-3-sulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.

    5-Fluoro-4-(diethylamino)pyridine-3-sulfonamide:

Uniqueness

5-Bromo-4-(diethylamino)pyridine-3-sulfonamide is unique due to the presence of the bromine atom, which enhances its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and development in multiple scientific fields .

Eigenschaften

Molekularformel

C9H14BrN3O2S

Molekulargewicht

308.20 g/mol

IUPAC-Name

5-bromo-4-(diethylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C9H14BrN3O2S/c1-3-13(4-2)9-7(10)5-12-6-8(9)16(11,14)15/h5-6H,3-4H2,1-2H3,(H2,11,14,15)

InChI-Schlüssel

BOMXFUIPWNQELU-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=C(C=NC=C1S(=O)(=O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.